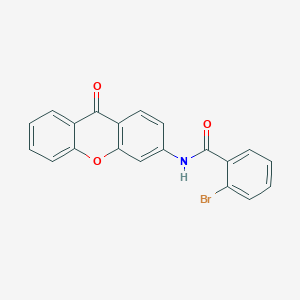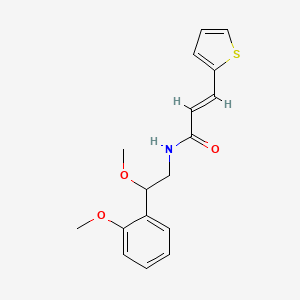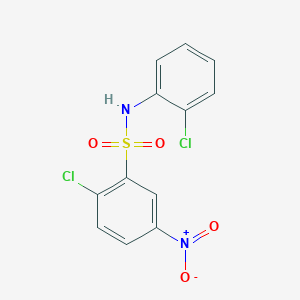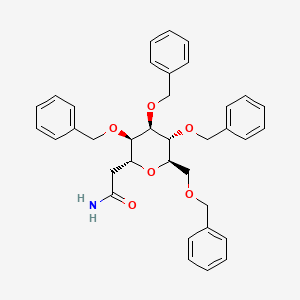![molecular formula C18H16Cl2N4O2 B3004475 1-(3,4-Dichlorophenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea CAS No. 2415630-22-5](/img/structure/B3004475.png)
1-(3,4-Dichlorophenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorophenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound is also known as DPU-4 and is a urea-based inhibitor of the enzyme soluble epoxide hydrolase (sEH).
Mecanismo De Acción
DPU-4 works by inhibiting the enzyme sEH. This enzyme is responsible for the metabolism of epoxyeicosatrienoic acids (EETs), which are potent vasodilators and anti-inflammatory agents. By inhibiting sEH, DPU-4 increases the levels of EETs, leading to improved vascular function and reduced inflammation.
Biochemical and Physiological Effects:
DPU-4 has been shown to have several biochemical and physiological effects. It has been found to reduce blood pressure, improve renal function, and reduce cardiac hypertrophy in animal models of hypertension. Additionally, DPU-4 has been shown to reduce inflammation and fibrosis in animal models of renal disease. It has also been found to improve insulin sensitivity and reduce inflammation in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DPU-4 in lab experiments is its specificity for sEH inhibition. This specificity allows for the investigation of the role of sEH in various diseases. Additionally, DPU-4 has been found to be stable in vivo, making it a suitable candidate for in vivo studies.
One limitation of using DPU-4 in lab experiments is its potential toxicity. While DPU-4 has been shown to be well-tolerated in animal models, further studies are needed to determine its safety in humans.
Direcciones Futuras
There are several future directions for research related to DPU-4. One area of interest is the potential use of DPU-4 in the treatment of diabetic nephropathy. Additionally, further studies are needed to determine the safety and efficacy of DPU-4 in humans. Finally, there is a need for the development of more potent and selective sEH inhibitors for use in various diseases.
Conclusion:
In conclusion, DPU-4 is a urea-based inhibitor of sEH that has shown promise as a therapeutic agent in various diseases. The compound has been extensively studied for its potential anti-inflammatory, anti-hypertensive, anti-fibrotic, and anti-oxidant properties. While further studies are needed to determine its safety and efficacy in humans, DPU-4 has the potential to be a valuable therapeutic agent in the treatment of various diseases.
Métodos De Síntesis
The synthesis of DPU-4 involves the reaction of 3,4-dichlorophenyl isocyanate with 2-(4-pyrazol-1-ylphenyl) ethanol in the presence of a base to form the intermediate 1-(3,4-dichlorophenyl) -3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl] urea. This intermediate is then treated with hydroxylamine to form the final product, DPU-4.
Aplicaciones Científicas De Investigación
DPU-4 has been extensively studied for its potential therapeutic applications in various diseases. The compound has been shown to have anti-inflammatory, anti-hypertensive, anti-fibrotic, and anti-oxidant properties. It has been found to be effective in treating hypertension, renal fibrosis, and cardiovascular diseases. Additionally, DPU-4 has been shown to improve insulin sensitivity and reduce inflammation in animal models of diabetes.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O2/c19-15-7-4-13(10-16(15)20)23-18(26)21-11-17(25)12-2-5-14(6-3-12)24-9-1-8-22-24/h1-10,17,25H,11H2,(H2,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACCWBPLBYLYGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(CNC(=O)NC3=CC(=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(furan-2-yl)-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3004395.png)
![5-ethyl-N-(furan-2-ylmethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3004396.png)



![4-([4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazol-1-yl]methyl)-1-thiane-1,1-dione](/img/structure/B3004401.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3004402.png)


![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-isopropoxybenzamide](/img/structure/B3004407.png)
![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B3004408.png)
![4-(4-ethylbenzyl)-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3004412.png)
![ethyl 3-cyano-2-(2-phenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3004413.png)
